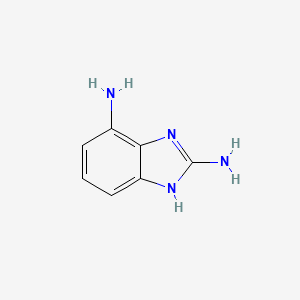

1H-Benzimidazole-2,7-diamine

Descripción general

Descripción

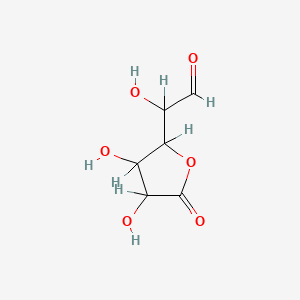

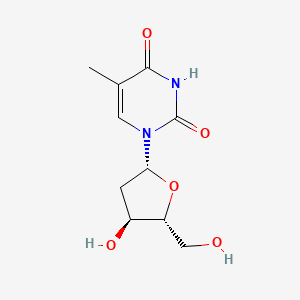

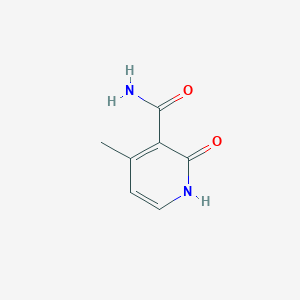

1H-Benzimidazole-2,7-diamine is a heterocyclic compound with the molecular formula C7H8N4 and a molecular weight of 148.17 . It is a solid substance with a storage temperature of 4°C .

Synthesis Analysis

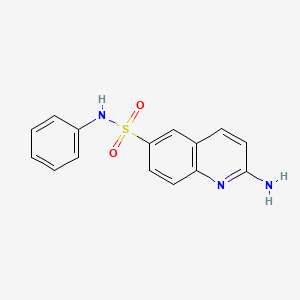

The synthesis of benzimidazole derivatives has attracted much attention from chemists. The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed . Specifically, the synthesis of 2-(substituted-phenyl) benzimidazole derivatives can be achieved by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .Molecular Structure Analysis

Three new crystal structures of 1H-benzimidazole derivatives were determined. In the structures of these compounds, an identical system of hydrogen bonds, C(4), was observed . The structure of all obtained compounds was identified by FTIR, NMR, and HRMS .Chemical Reactions Analysis

The synthesized benzimidazole compounds were evaluated for their antimicrobial activity using the tube dilution method and were found to exhibit good antimicrobial potential against selected Gram-negative and positive bacterial and fungal species .Physical And Chemical Properties Analysis

1H-Benzimidazole-2,7-diamine is a solid substance with a storage temperature of 4°C . It has a molecular weight of 148.17 .Aplicaciones Científicas De Investigación

Green Synthesis and Versatile Scaffolds

1H-Benzimidazole-2,7-diamine serves as a unique and versatile scaffold for experimental drug design. Its derivatives, synthesized through environmentally friendly methods, offer diverse structural possibilities for potential pharmaceutical applications (Nikpassand & Pirdelzendeh, 2016).

Polyimides and High-Performance Materials

This compound is integral in synthesizing novel polyimides, showcasing excellent thermal stability, high glass transition temperatures, and superior mechanical properties. These attributes make the polyimides suitable for high-performance materials in various industrial applications (Sidra et al., 2018).

Antimicrobial Activity

Derivatives of 1H-Benzimidazole-2,7-diamine have been found to exhibit significant antimicrobial activity. Synthesized compounds show marked potency against various microorganisms, highlighting their potential in developing new antimicrobial agents (Salahuddin et al., 2017).

Heterocyclic Compounds in Pharmaceutical Chemistry

Benzimidazole moieties, including 1H-Benzimidazole-2,7-diamine, are important in pharmaceutical chemistry. They are used as anti-ulcer, anti-tumor, and anti-viral agents. Additionally, they are being developed as DNA minor groove binding agents with significant anti-tumor activity (Kathirvelan et al., 2013).

Sustainable Synthesis Techniques

Recent advancements in the synthesis of 1H-Benzimidazole-2,7-diamine and its derivatives emphasize sustainability. Techniques avoiding toxic solvents, transition metals, or strong acids align with green chemistry principles, enhancing the eco-friendliness of the synthesis process (Mostafavi et al., 2018).

Catalysis and Dehydrogenative Condensation

This compound is used in catalytic processes, such as the acceptorless dehydrogenative condensation of alcohols and aromatic diamines. This application is significant in developing environmentally benign synthetic methods for chemically and pharmaceutically important compounds (Luo et al., 2017).

Advanced Polymeric Materials

1H-Benzimidazole-2,7-diamine is crucial in creating advanced polymeric materials. The polymers derived from this compound demonstrate exceptional thermal and mechanical properties, suitable for applications requiring materials with high durability and stability (Yue et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

1H-benzimidazole-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,8H2,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVIGZKFVVQUAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazole-2,7-diamine | |

CAS RN |

1467571-35-2 | |

| Record name | 1H-1,3-benzodiazole-2,7-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine](/img/structure/B3419499.png)